6-[butyl(methyl)amino]-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
6-[BUTYL(METHYL)AMINO]-8-ETHYL-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrano[3,4-c]pyridine core, which is a fused ring system containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[BUTYL(METHYL)AMINO]-8-ETHYL-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common route starts with the preparation of the pyrano[3,4-c]pyridine core through a cyclization reaction. This is followed by the introduction of the butyl(methyl)amino group and the ethyl group through substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production typically emphasizes efficiency, scalability, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
6-[BUTYL(METHYL)AMINO]-8-ETHYL-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing groups or reduce double bonds within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
6-[BUTYL(METHYL)AMINO]-8-ETHYL-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.
Materials Science: It is investigated for its properties as a building block in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Chemistry: It is explored for its potential use in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of 6-[BUTYL(METHYL)AMINO]-8-ETHYL-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-[BUTYL(METHYL)AMINO]-8-ETHYL-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE: shares structural similarities with other pyrano[3,4-c]pyridine derivatives, such as:
Uniqueness
The uniqueness of 6-[BUTYL(METHYL)AMINO]-8-ETHYL-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where these unique properties are advantageous.
Properties
Molecular Formula |
C18H27N3O |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
6-[butyl(methyl)amino]-8-ethyl-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C18H27N3O/c1-6-8-9-21(5)17-14(11-19)13-10-18(3,4)22-12-15(13)16(7-2)20-17/h6-10,12H2,1-5H3 |
InChI Key |
YHXWOYUXPPTZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=C(C2=C(COC(C2)(C)C)C(=N1)CC)C#N |
Origin of Product |
United States |
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